
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide, also known as DMQI, is a synthetic compound that is commonly used in scientific research. It belongs to the class of piperazine compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (VGCCs). By blocking these channels, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide can inhibit the release of neurotransmitters such as acetylcholine and glutamate, leading to a reduction in synaptic transmission. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has also been found to inhibit the activity of calcium-activated potassium channels (KCa), which can lead to an increase in neuronal excitability.
Biochemical and Physiological Effects:
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine and glutamate, leading to a reduction in synaptic transmission. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has also been found to increase the firing rate of neurons by inhibiting the activity of KCa channels. In addition, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has been found to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-1beta.
Advantages and Limitations for Lab Experiments
One advantage of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide is its ability to selectively block certain ion channels and receptors in the nervous system, which can be useful in the study of neurotransmitter release and synaptic transmission. However, one limitation of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide is its potential toxicity, which can limit its use in certain experiments. In addition, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide can be difficult to synthesize and purify, which can make it expensive and time-consuming to obtain.
Future Directions
There are many potential future directions for the use of 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide in scientific research. One area of interest is the study of the role of ion channels in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide could also be used to investigate the effects of ion channel blockers on neuronal excitability and synaptic transmission. In addition, 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide could be used in the development of new drugs for the treatment of various neurological disorders.
Synthesis Methods
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide can be synthesized by reacting 2-chloroquinoline with N,N-dimethylpiperazine in the presence of a base, followed by the addition of iodine. The resulting product is then purified through recrystallization.
Scientific Research Applications
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has been widely used in scientific research for its ability to selectively block certain ion channels and receptors in the nervous system. It has been found to be particularly useful in the study of neurotransmitter release and synaptic transmission. 1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide has also been used in the study of ion channel function and regulation, as well as in the investigation of the role of ion channels in various physiological processes.
properties
CAS RN |
109732-62-9 |
|---|---|
Product Name |
1,1-Dimethyl-4-(2-quinolyl)piperazinium iodide |
Molecular Formula |
C15H20N3+ |
Molecular Weight |
369.24 g/mol |
IUPAC Name |
2-(4,4-dimethylpiperazin-4-ium-1-yl)quinoline;iodide |
InChI |
InChI=1S/C15H20N3.HI/c1-18(2)11-9-17(10-12-18)15-8-7-13-5-3-4-6-14(13)16-15;/h3-8H,9-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LTSPKXGQPWRNQX-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3C=C2)C.[I-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3C=C2)C.[I-] |
synonyms |
1,1-dimethyl-4-(2-quinolyl)piperazinium DMQP iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




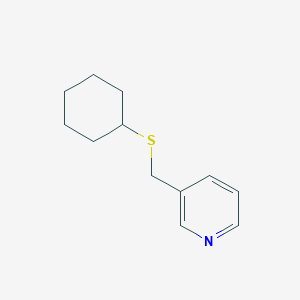

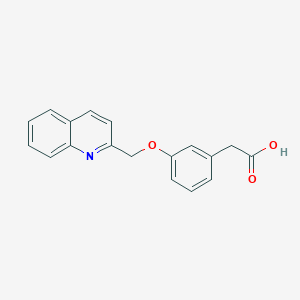

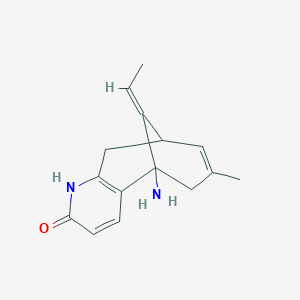
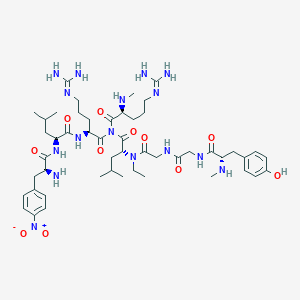




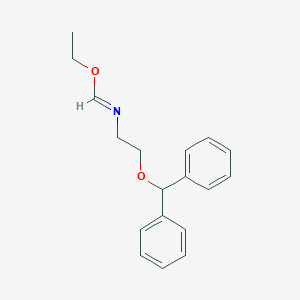
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
